4-amino-N,N-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-N,N-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of hydrazines with β-diketones or their equivalents . One common method includes the condensation of 1,3-diketones with hydrazines, followed by cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-amino-N,N-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
4-amino-N,N-dimethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-N,N-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide
- 1-(4-azepanyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide
- 5-amino-1H-pyrazole-3-carboxamide hydrochloride
- 5-amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride
Uniqueness
4-amino-N,N-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-amino-N,N-dimethyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C6H10N4O/c1-10(2)6(11)5-4(7)3-8-9-5/h3H,7H2,1-2H3,(H,8,9) |
InChI Key |
VYXFKLPPYSIHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=NN1)N |
Origin of Product |
United States |
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